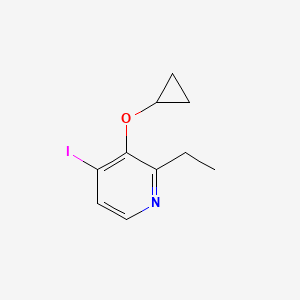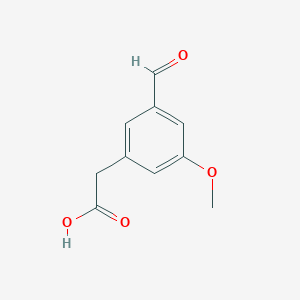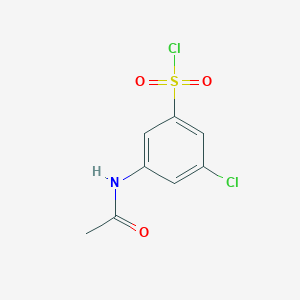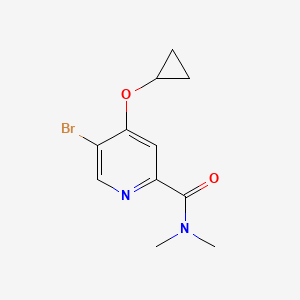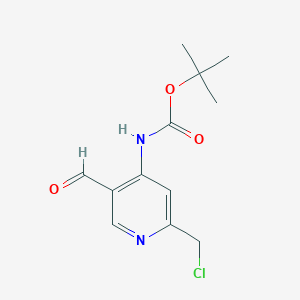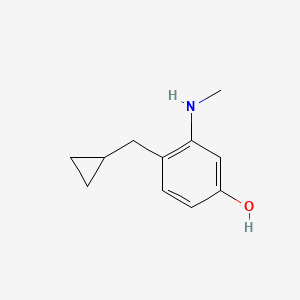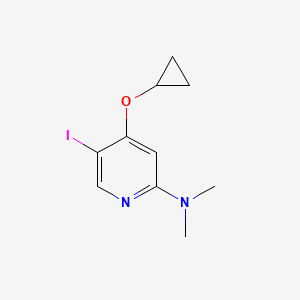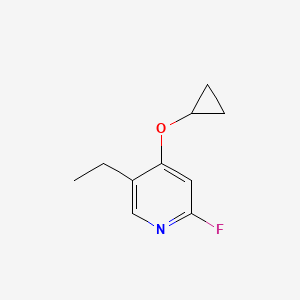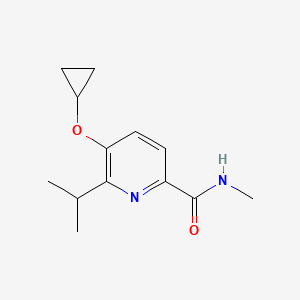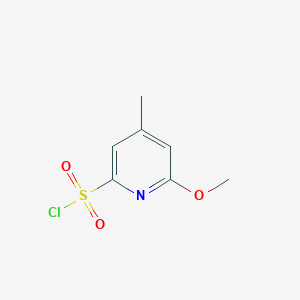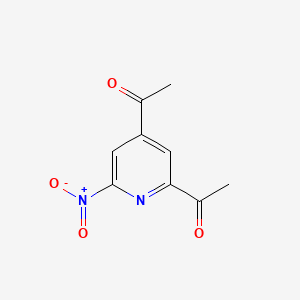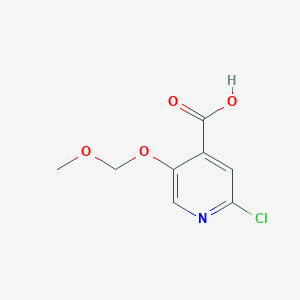
2-Chloro-5-(methoxymethoxy)isonicotinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-5-(methoxymethoxy)isonicotinic acid is a chemical compound with the molecular formula C8H8ClNO4. It is a derivative of isonicotinic acid, which is known for its applications in various fields, including medicinal chemistry and organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method includes the use of 2,5-dichloropyridine as a starting material, which undergoes a substitution reaction to introduce the methoxymethoxy group .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would follow similar routes as laboratory methods, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-5-(methoxymethoxy)isonicotinic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Oxidation and Reduction:
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide may be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives depending on the nucleophile introduced.
Wissenschaftliche Forschungsanwendungen
2-Chloro-5-(methoxymethoxy)isonicotinic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Medicine: It may serve as a precursor for the development of pharmaceutical agents.
Industry: The compound can be utilized in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Isonicotinic Acid: The parent compound, known for its use in the synthesis of isoniazid, an anti-tuberculosis drug.
2-Chloro-5-methyl-isonicotinic Acid Methyl Ester: Another derivative with similar structural features but different functional groups.
Uniqueness
2-Chloro-5-(methoxymethoxy)isonicotinic acid is unique due to the presence of both chlorine and methoxymethoxy groups, which can influence its reactivity and interactions with other molecules.
Eigenschaften
Molekularformel |
C8H8ClNO4 |
|---|---|
Molekulargewicht |
217.60 g/mol |
IUPAC-Name |
2-chloro-5-(methoxymethoxy)pyridine-4-carboxylic acid |
InChI |
InChI=1S/C8H8ClNO4/c1-13-4-14-6-3-10-7(9)2-5(6)8(11)12/h2-3H,4H2,1H3,(H,11,12) |
InChI-Schlüssel |
XFUQEJNWZACMER-UHFFFAOYSA-N |
Kanonische SMILES |
COCOC1=CN=C(C=C1C(=O)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



